
Benzenesulfonic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as meso-Tetraphenylporphine-4,4′,4″,4″′-tetrasulfonic acid tetrasodium salt, is an organic compound with the empirical formula C44H26N4Na4O12S4 . It is often used in photocatalysis .
Molecular Structure Analysis
The molecular weight of this compound is 1022.92 (anhydrous basis) . The SMILES string representation of its structure isO.[Na+].[Na+].[Na+].[Na+].[O-]S(=O)(=O)c1ccc(cc1)-c2c3ccc(n3)c(-c4ccc(cc4)S([O-])(=O)=O)c5ccc([nH]5)c(-c6ccc(cc6)S([O-])(=O)=O)c7ccc(n7)c(-c8ccc(cc8)S([O-])(=O)=O)c9ccc2[nH]9 . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that porphyrins and their derivatives are often used as catalysts in various chemical reactions .The maximum absorption in methanol is between 412-416 nm . The predicted density is 1.607±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Preservation and Food Industry Applications
Benzenesulfonic acid derivatives, like sodium benzoate, are primarily used for preservation purposes in the food and beverage industry. Sodium benzoate, specifically, is known for its antimicrobial and preservative properties, helping to extend the shelf life of various food products. It is effective due to its ability to reduce water activity values, thereby inhibiting microbial growth. However, there are concerns about its complete safety. It's suggested that a small fraction of the population might be particularly susceptible to any adverse effects of sodium benzoate due to their genetic makeup or chronic medical conditions (Piper & Piper, 2017).
Applications in Animal Nutrition
In animal nutrition, especially for piglets, acidifiers like benzenesulfonic acid derivatives are used to improve the sanitary condition and performance. Their action is associated with the reduction of gastric pH, control of the intestinal microbiota, and stimulation of digestive enzymes. Organic acids and salts, including benzenesulfonic acid derivatives, are known to improve weight gain and feed efficiency in piglets (Denck et al., 2017).
Role in Food Processing
In food processing, benzenesulfonic acid derivatives play a significant role due to their preservative and antimicrobial effect. The trend in the food industry is towards the reduction or replacement of sodium chloride by means of sodium chloride substitutes such as KCl or phosphates, flavor enhancers, and the optimization of the physical form of salt. This is driven by the increased awareness of the negative effects of excess dietary intake of sodium, linked to hypertension and increased risk of cardiovascular disease. The total daily sodium intake per individual in developed countries is significantly higher than the minimum requirement, pointing to the need for reduced sodium intake strategies (Albarracín et al., 2011).
Applications in Photodynamic Therapy and Antimicrobial PDT
Benzenesulfonic acid derivatives, especially cationic porphyrins like TMPyP, have shown great potential in photodynamic therapy (PDT) for cancer treatment and antimicrobial applications. These compounds have a high yield of singlet oxygen generation upon light activation and a strong affinity for DNA, making them effective photosensitizers. The versatility of these compounds is evident in their various applications, including nanoparticle-mediated delivery, controlled drug release, biosensing, and G-quadruplex stabilization for tumor growth inhibition (Garcia-Sampedro et al., 2019).
Antimicrobial Properties in Food Safety
The antimicrobial properties of sodium chloride and other sodium salts, derivatives of benzenesulfonic acid, are crucial in ensuring the microbiological safety and quality of foods. Notably, these compounds inhibit the growth and toxin production by Clostridium botulinum in processed meats and cheeses. Sodium lactate and sodium diacetate, in conjunction with sodium chloride, are widely used to prevent the growth of Listeria monocytogenes and lactic acid bacteria in ready-to-eat meats. These examples underline the necessity of sodium salts for the production of safe, wholesome foods (Taormina, 2010).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is often used for spectrophotometric detection of transition metals , suggesting that it may interact with these metals in some capacity.
Action Environment
It is known to be relatively stable under normal conditions, but may decompose when excited through electrochemical or photochemical methods .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzenesulfonic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) involves the sulfonation of 5,10,15,20-tetraphenylporphyrin to form the corresponding sulfonic acid derivative, followed by the reaction with sodium hydroxide to form the sodium salt.", "Starting Materials": [ "5,10,15,20-tetraphenylporphyrin", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 5,10,15,20-tetraphenylporphyrin in concentrated sulfuric acid.", "Add fuming sulfuric acid dropwise to the solution while stirring at room temperature.", "Heat the mixture to 80-90°C and stir for 2-3 hours.", "Cool the mixture to room temperature and pour it into ice-cold water.", "Collect the precipitate by filtration and wash it with water.", "Dissolve the precipitate in sodium hydroxide solution.", "Adjust the pH of the solution to 7-8 using hydrochloric acid.", "Filter the solution to remove any insoluble impurities.", "Concentrate the solution under reduced pressure to obtain the sodium salt of Benzenesulfonic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-." ] } | |
CAS-Nummer |
39050-26-5 |
Molekularformel |
C44H30N4Na4O12S4 |
Molekulargewicht |
1027.0 g/mol |
IUPAC-Name |
tetrasodium;4-[10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H30N4O12S4.4Na/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;; |
InChI-Schlüssel |
IXCIBOUZELNCDJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.[Na].[Na].[Na].[Na] |
Andere CAS-Nummern |
39050-26-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the photosensitizing efficiency of TPPS4 compare to other porphyrin-based photosensitizers like Photofrin II, Hematoporphyrin Derivative (HPD), and Hematoporphyrin (HP)?
A1: Research suggests that while TPPS4 demonstrates photosensitizing properties, it is significantly less effective than Photofrin II, HPD, and HP in inducing cell death upon light activation []. Specifically, Photofrin II was found to be approximately 5, 25, and 50 times more effective than HPD, HP, and TPPS4, respectively, under white light irradiation [].
Q2: What factors might contribute to the observed differences in photosensitizing efficiency between these compounds?
A2: Several factors can influence the photosensitizing efficiency of porphyrins, including:
- Cellular Uptake: Differences in the uptake of the compounds by target cells can significantly impact their effectiveness. Studies have shown that Photofrin II exhibits higher cellular uptake compared to TPPS4, potentially contributing to its superior photosensitizing activity [].
- Aggregation State: The aggregation state of porphyrins can affect their photophysical properties and, consequently, their photosensitizing activity. It's important to note that the method used to measure drug uptake can influence the results, particularly for compounds like Photofrin II that can exist in different aggregation states [].
Q3: Beyond photodynamic therapy, what other potential applications does TPPS4 have in the biomedical field?
A3: TPPS4, when chelated with paramagnetic metals like manganese (forming MnTPPS), exhibits potential as a contrast agent for magnetic resonance imaging (MRI) []. Studies have shown that MnTPPS demonstrates favorable biodistribution properties, accumulating in tumor tissues and enhancing MRI contrast in human tumor xenograft models []. This highlights the versatility of TPPS4 and its potential in diverse biomedical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436502.png)
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436504.png)
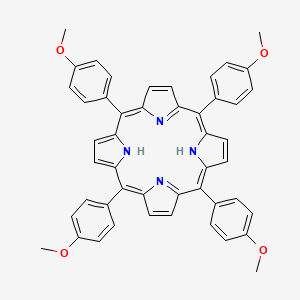
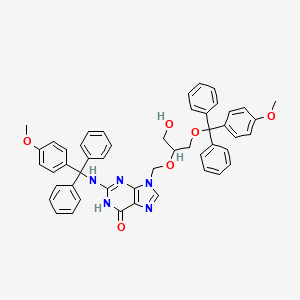
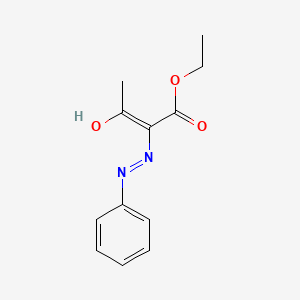
![(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B1436511.png)

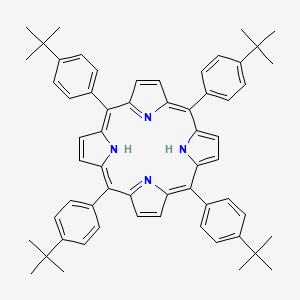
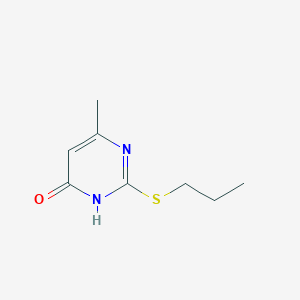
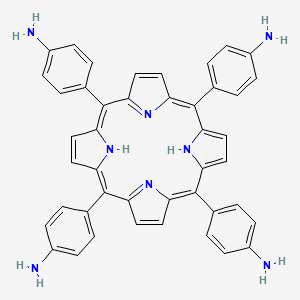
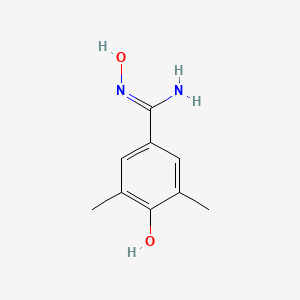

![5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436521.png)